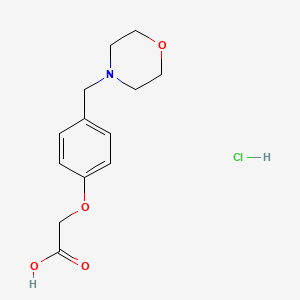
4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
概要
説明
4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14ClFN2O3. It is characterized by the presence of a piperidine ring substituted with a 2-fluoro-4-nitrophenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride typically involves the reaction of 2-fluoro-4-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions: 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like ethanol or methanol.
Major Products Formed:
Reduction: 4-(2-Amino-4-nitrophenoxy)piperidine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
- 4-(2-Nitrophenoxy)piperidine hydrochloride
- 4-(4-Nitrophenoxy)piperidine hydrochloride
Comparison: 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and its ability to interact with specific molecular targets, making it distinct from its analogs .
特性
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNGUCUIIZZAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661752 | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189653-33-5 | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride](/img/structure/B1388960.png)


![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)
![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388967.png)



![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride](/img/structure/B1388973.png)



![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride](/img/structure/B1388983.png)
